Leiocarposide, HPLC Grade, HPLC Grade

Description

Contextual Background of Natural Product Glycosides in Phytochemistry

Natural product glycosides represent a vast and structurally diverse class of secondary metabolites found throughout the plant kingdom. researchgate.net In chemical terms, a glycoside is a molecule in which a sugar moiety, known as the glycone, is bonded through a glycosidic linkage to a non-sugar functional group, the aglycone. iomcworld.comiomcworld.com This aglycone can be a compound from various chemical classes, such as terpenes, flavonoids, alkaloids, or phenols. ptfarm.plherbs2000.com

In phytochemistry, the study of chemicals derived from plants, glycosides are of paramount importance. Within the plant, they play several crucial roles; they can serve as a form of storage for inactive chemical compounds, which can be activated when needed through enzymatic hydrolysis that cleaves the sugar part. iomcworld.comherbs2000.com This process makes the aglycone available for use in defense against herbivores or pathogens. researchgate.net Furthermore, the attachment of a sugar molecule generally increases the water solubility and stability of the aglycone, facilitating its transport and storage within plant cells. researchgate.net

From a human perspective, plant-derived glycosides are a cornerstone of pharmacology and traditional medicine. Many possess significant biological activities and are employed as pharmaceuticals. iomcworld.com The therapeutic effect is typically attributed to the aglycone moiety, while the glycone part often influences the compound's absorption, distribution, and bioavailability. researchgate.netptfarm.pl The diverse pharmacological properties exhibited by natural glycosides, including anti-inflammatory, antimicrobial, and cytotoxic activities, make them a primary focus in the search for new therapeutic agents. researchgate.netiomcworld.com

Historical Overview of Leiocarposide (B1674705) Discovery and Initial Research Trajectories

Leiocarposide is a phenolic bisglucoside first identified and isolated from the European goldenrod, Solidago virgaurea L., a plant with a long history of use in traditional medicine for urinary tract and inflammatory conditions. nih.govnih.gov This compound has also been reported in other related species, such as Solidago decurrens and Solidago leiocarpa (Cutler's Alpine Goldenrod). nih.govuwaterloo.ca

Initial scientific investigations into Leiocarposide, following its isolation and structural elucidation, were primarily focused on validating its potential role in the ethnobotanical applications of Solidago species. A key early study, published in 1984, provided the first pharmacological evidence of its effects, demonstrating that Leiocarposide possesses distinct antiphlogistic (anti-inflammatory) and analgesic (pain-relieving) properties in animal models. nih.gov This early research trajectory was significant as it began to establish a scientific basis for the traditional use of goldenrod extracts in treating inflammatory ailments. Subsequent studies further explored its biotransformation, examining how the compound is metabolized, with research indicating that the hydrolysis of its ester and glycosidic bonds occurs primarily through microbial action in the large intestine. nih.gov

The use of high-purity compounds is critical for accurate pharmacological assessment. In modern research, HPLC (High-Performance Liquid Chromatography) Grade Leiocarposide is utilized to ensure that the observed biological effects are attributable to the compound itself and not to impurities. This standard of purity is essential for the reliability and reproducibility of research findings.

Significance of Leiocarposide as a Research Subject in Contemporary Natural Product Science

Leiocarposide continues to be a significant subject of research in contemporary phytochemistry and pharmacology due to its wide spectrum of biological activities. nih.govnih.gov It is considered one of the key active compounds responsible for the therapeutic effects of Solidago preparations. nih.gov The ongoing interest is driven by its potential as a lead compound for the development of new drugs targeting a variety of conditions, particularly those related to inflammation and the urinary system.

Detailed research has attributed several important pharmacological effects to Leiocarposide. These findings underscore its relevance as a research subject and highlight its therapeutic potential.

Table 1: Reported Biological Activities of Leiocarposide

| Biological Activity | Research Context | Key Findings | References |

| Anti-inflammatory | In-vivo animal studies | Demonstrated reduction in inflammation. | nih.govnih.govnih.gov |

| Analgesic | In-vivo animal studies | Showed pain-relieving effects. | nih.gov |

| Diuretic | In-vivo animal studies | Effects were found to be comparable to the conventional diuretic furosemide (B1674285) in some studies. | nih.govnih.gov |

| Antilithiatic | In-vivo rat study | Suggested potential in preventing the formation of kidney stones. | nih.gov |

| Spasmolytic | In-vitro studies | Believed to contribute to the spasmolytic (antispasmodic) effects of Solidago extracts. | nih.gov |

| Antioxidant | In-vitro studies | Contributes to the overall antioxidant capacity of Solidago extracts. | nih.gov |

The multi-target activities of Leiocarposide make it a valuable molecule for investigating complex diseases. For instance, its combined diuretic, anti-inflammatory, and antilithiatic properties make it a compound of particular interest for developing treatments for urinary tract disorders. nih.gov

Delineation of Research Gaps and Scholarly Objectives Regarding Leiocarposide

Despite the promising findings, the scientific literature on Leiocarposide reveals several research gaps that present opportunities for future scholarly investigation. A significant portion of the evidence for its biological activities is derived from non-clinical studies, including in-vitro experiments and animal models. nih.gov

Identified Research Gaps:

Limited Clinical Data: There is a notable lack of robust clinical trials in humans to confirm the efficacy of isolated, purified Leiocarposide for its reported activities.

Mechanism of Action: While its effects (e.g., anti-inflammatory, diuretic) are documented, the precise molecular mechanisms through which Leiocarposide exerts these actions are not fully elucidated.

Pharmacokinetics and Bioavailability: Further detailed studies on the absorption, distribution, metabolism, and excretion (ADME) profile of Leiocarposide in humans are needed to understand its bioavailability and optimize its potential therapeutic application. nih.gov

Synergistic Effects: It has been speculated that Leiocarposide may act synergistically with other compounds present in Solidago extracts, such as flavonoids and saponins, to produce a greater therapeutic effect. nih.gov This potential synergy requires more rigorous investigation.

Structure-Activity Relationship: There is limited research on the structure-activity relationship (SAR) of Leiocarposide. Creating and testing synthetic analogs could lead to the development of more potent or selective compounds. ptfarm.pl

Future Scholarly Objectives:

Based on these gaps, future research objectives should focus on:

Conducting Clinical Trials: Designing and executing well-controlled clinical trials to validate the therapeutic potential of Leiocarposide in humans for conditions such as urinary tract infections, inflammation, and kidney stones.

Elucidating Mechanisms: Employing molecular and cellular biology techniques to identify the specific signaling pathways and protein targets modulated by Leiocarposide.

Comprehensive Pharmacokinetic Profiling: Performing detailed pharmacokinetic studies in humans to better understand its journey through the body.

Investigating Synergy: Systematically studying the interactions between Leiocarposide and other phytochemicals from Solidago to identify and quantify any synergistic or additive effects.

Synthetic Chemistry and SAR Studies: Synthesizing derivatives of Leiocarposide to explore how modifications to its chemical structure affect its biological activity, with the goal of creating novel therapeutic agents.

Addressing these research gaps and objectives will be crucial for translating the promising preclinical findings on Leiocarposide into tangible clinical applications.

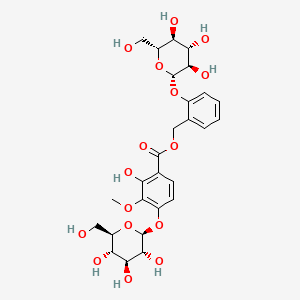

Structure

3D Structure

Properties

Molecular Formula |

C27H34O16 |

|---|---|

Molecular Weight |

614.5 g/mol |

IUPAC Name |

[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-hydroxy-3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |

InChI |

InChI=1S/C27H34O16/c1-38-24-14(41-27-23(36)21(34)19(32)16(9-29)43-27)7-6-12(17(24)30)25(37)39-10-11-4-2-3-5-13(11)40-26-22(35)20(33)18(31)15(8-28)42-26/h2-7,15-16,18-23,26-36H,8-10H2,1H3/t15-,16-,18-,19-,20+,21+,22-,23-,26-,27-/m1/s1 |

InChI Key |

NSOQVTKUUBDPEG-WRXRYXBBSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1O)C(=O)OCC2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1O)C(=O)OCC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Methodologies for Isolation, Purification, and Structural Elucidation of Leiocarposide

Botanical Sources and Ethnobotanical Context of Leiocarposide-Containing Plants

Leiocarposide (B1674705) is a phenolic bisglucoside primarily isolated from plants of the Solidago genus, commonly known as goldenrods. ptfarm.plnih.gov The principal botanical source for this compound is Solidago virgaurea, also referred to as European goldenrod. ptfarm.plmedkoo.comnih.gov Research has also reported its presence in Solidago decurrens. nih.gov Within Solidago virgaurea, the compound is distributed in various parts of the plant, including the flowers, leaves, and stems, with the tips of blooming shoots being a particularly valuable source. ptfarm.pl

The genus Solidago belongs to the Asteraceae family and has a significant history in traditional medicine, particularly in Europe and Asia. nih.govtherascience.com Ethnobotanical records indicate that Solidago virgaurea has been utilized for centuries to address a variety of ailments. nih.gov Traditional phytotherapy often employs the aerial parts of the plant (Solidaginis virgaureae herba) for conditions related to the urinary tract, such as nephrolithiasis (kidney stones), and for its diuretic and anti-inflammatory properties. ptfarm.plnih.govtherascience.com Historical uses also include the treatment of respiratory ailments and its application as a healing agent. nih.govtherascience.com The ethnobotanical context is crucial as it often guides the scientific investigation into the plant's chemical constituents, such as Leiocarposide, to understand the basis of its traditional uses. nih.gov

| Botanical Source | Family | Common Name |

| Solidago virgaurea L. | Asteraceae | European goldenrod, Woundwort |

| Solidago decurrens Lour. | Asteraceae | Decurrent goldenrod |

Advanced Extraction Techniques Employed for Leiocarposide Isolation from Biological Matrices

The initial step in isolating Leiocarposide from plant material involves extraction, a process designed to efficiently remove the target compound from the complex biological matrix. A common, established method for extracting Leiocarposide and other phenolic compounds from Solidago species begins with the use of polar solvents. ptfarm.pl

Typically, the dried and powdered plant material is extracted with methanol (B129727) (MeOH). ptfarm.pl The resulting crude methanol extract is then subjected to liquid-liquid fractionation to separate compounds based on their polarity. This is often achieved by partitioning the extract between solvents of varying polarities, such as chloroform, n-butanol, and water. ptfarm.pl Due to its glycosidic and phenolic nature, Leiocarposide is a polar molecule and predominantly partitions into the n-butanol fraction. ptfarm.pl

While traditional solvent extraction is effective, more advanced techniques are now commonly employed in natural product chemistry to improve efficiency, reduce solvent consumption, and minimize the degradation of thermolabile compounds. Though specific studies detailing their application for Leiocarposide are not prevalent, methods used for analogous phenolic glycosides include:

Ultrasound-Assisted Extraction (UAE): This technique uses the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process. mdpi.com

Pressurized Liquid Extraction (PLE): PLE utilizes solvents at elevated temperatures and pressures, which increases their solvating power and decreases their viscosity, leading to faster and more efficient extractions. researchgate.net

Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and plant matrix, causing cell rupture and the release of target compounds into the solvent. mdpi.com

These modern techniques offer significant advantages over conventional methods and are applicable for the high-efficiency isolation of Leiocarposide from its botanical sources.

Chromatographic and Other High-Resolution Purification Strategies for Leiocarposide

Following initial extraction and fractionation, the enriched extract containing Leiocarposide requires further purification to isolate the compound to a high degree of purity (HPLC Grade). This is accomplished through a series of chromatographic techniques that separate molecules based on their differential interactions with a stationary phase and a mobile phase.

A multi-step purification protocol for Leiocarposide typically involves the following:

Preliminary Analysis with Thin-Layer Chromatography (TLC): Two-dimensional TLC (2D-TLC) is often used as a preliminary "fingerprinting" method to analyze the composition of the butanol fraction and confirm the presence of Leiocarposide. ptfarm.pl

Column Chromatography on Polyamide: The butanol fraction is first subjected to column chromatography using a polyamide stationary phase. Polyamide is effective for separating phenolic compounds through hydrogen bonding interactions. Elution is carried out with solvents like methanol, sometimes with a small amount of ammonia (B1221849) to control pH and improve separation. ptfarm.pl

Size-Exclusion Chromatography on Sephadex LH-20: Fractions collected from the polyamide column that contain Leiocarposide are further purified using size-exclusion chromatography. Sephadex LH-20 is a common stationary phase for this purpose, separating compounds based on their molecular size. Elution with methanol allows for the removal of remaining impurities, yielding Leiocarposide as an amorphous substance. ptfarm.pl

High-Performance Liquid Chromatography (HPLC): HPLC is the definitive technique for the final purification of Leiocarposide to achieve high purity (e.g., >98%). It is also the standard method for the quantitative analysis of Leiocarposide content in plant extracts and final products. ptfarm.pl

| Purification Technique | Stationary Phase | Mobile Phase/Eluent | Principle of Separation |

| Column Chromatography | Polyamide | Methanol (MeOH) with 0.01% Ammonia | Adsorption (Hydrogen Bonding) |

| Column Chromatography | Sephadex LH-20 | Methanol (MeOH) | Size Exclusion |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18) | Gradient of Acetonitrile/Water | Partitioning |

Spectroscopic and Spectrometric Methodologies for Leiocarposide Structure Determination

Once Leiocarposide is purified, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques. These powerful analytical methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Leiocarposide Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the complete structural elucidation of novel or complex natural products like Leiocarposide. mdpi.com It provides a detailed map of the carbon and proton atoms within the molecule.

¹H NMR (Proton NMR): This experiment identifies all the unique proton environments in the molecule. The chemical shift (δ) of each proton signal gives information about its electronic environment, while the signal's multiplicity (singlet, doublet, etc.) reveals the number of neighboring protons, helping to establish connectivity.

¹³C NMR (Carbon NMR): This experiment detects the different carbon atoms in the structure, including quaternary carbons. The chemical shifts provide information about the functional groups to which the carbons belong (e.g., aromatic, glycosidic, carbonyl).

2D NMR Experiments: To assemble the complete structure, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): Experiments like ¹H-¹H COSY (including variants like DQF-COSY) are used to identify protons that are coupled to each other, typically on adjacent carbons. ptfarm.pl This allows for the tracing of proton networks within the individual sugar units and the aromatic rings.

Heteronuclear Correlation: Experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) establish correlations between protons and carbons. HSQC links protons directly to the carbons they are attached to, while HMBC reveals longer-range connections (over 2-3 bonds), which are essential for connecting the different structural fragments, such as linking the sugar units to the aglycone and connecting the two main parts of the molecule via the ester linkage.

Through the comprehensive analysis of these NMR data, the complete connectivity and relative stereochemistry of Leiocarposide can be unambiguously determined. researchgate.net

Mass Spectrometry (MS) Techniques for Leiocarposide Characterization

Mass spectrometry (MS) is a key technique used to determine the molecular weight and elemental formula of a compound. purdue.edu For a molecule like Leiocarposide, high-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is employed.

Molecular Weight and Formula Determination: HR-ESI-MS provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). This accurate mass is used to calculate the unique elemental formula (e.g., C₂₇H₃₄O₁₆ for Leiocarposide). medkoo.comnih.gov

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. biorxiv.org The resulting fragment ions provide crucial structural information. For Leiocarposide, MS/MS analysis would show the sequential loss of the two glucose units (each corresponding to a loss of 162 Da), helping to confirm the presence and identity of the sugars. Further fragmentation of the aglycone provides information about the core phenolic and benzyl (B1604629) alcohol structures. nih.govresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Leiocarposide Research

While NMR and MS provide the primary structural data, IR and UV-Vis spectroscopy offer complementary information about the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The IR spectrum of Leiocarposide would display characteristic absorption bands confirming the presence of key functional groups:

A broad band for hydroxyl (-OH) groups from the phenolic and sugar moieties.

A strong absorption for the ester carbonyl (C=O) group.

Bands corresponding to aromatic C=C stretching.

Absorptions for C-O bonds associated with the ethers, esters, and glycosidic linkages.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the conjugated π-electron systems (chromophores) in a molecule. psu.eduutoronto.ca The UV-Vis spectrum of Leiocarposide is characterized by absorption maxima (λmax) corresponding to the electronic transitions within its aromatic rings (the substituted benzoate (B1203000) and benzyl moieties). ptfarm.plnih.gov The position of these absorptions can be influenced by the substitution pattern on the rings and the solvent used for analysis.

| Spectroscopic Method | Information Provided |

| ¹H NMR | Proton environments, spin-spin coupling, and connectivity. |

| ¹³C NMR | Carbon skeleton and functional groups. |

| 2D NMR (COSY, HMBC) | Complete molecular connectivity and assembly of structural fragments. |

| HRMS | Accurate molecular weight and elemental formula. |

| MS/MS | Structural fragmentation patterns, identification of subunits (e.g., sugars). |

| IR Spectroscopy | Presence of key functional groups (e.g., -OH, C=O, C-O). |

| UV-Vis Spectroscopy | Information on conjugated systems and aromatic chromophores. |

Chiroptical Methods for Stereochemical Assignment of Leiocarposide

While the planar structure of Leiocarposide, a phenolic bisglucoside from Solidago virgaurea, has been established, the absolute configuration of its stereocenters is crucial for a complete structural description. ptfarm.plnih.gov Chiroptical methods, including Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD), are the premier techniques for such assignments in solution. rsc.orgnih.gov Although specific published research applying these methods directly to Leiocarposide is not extensively detailed, the principles of these techniques allow for a clear understanding of how they would be employed for its stereochemical elucidation.

The general approach involves measuring the experimental chiroptical spectrum of the isolated natural product and comparing it to the theoretical spectrum calculated for a specific stereoisomer. nih.gov A good match between the experimental and calculated spectra allows for the confident assignment of the molecule's absolute configuration.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, typically in the UV-Vis region. rsc.orglibretexts.org The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the spatial arrangement of chromophores and their surrounding stereogenic centers. rsc.org

For Leiocarposide, the aromatic rings of the salicin (B1681394) and methoxy-hydroxy-benzoic acid moieties act as the primary chromophores. The ECD spectrum would be influenced by:

The inherent chirality of the glucose units.

The spatial orientation of the glycosidic linkages.

The conformation of the entire molecule, which dictates the through-space interactions between the different chromophoric parts.

In a typical ECD analysis for stereochemical assignment, the following steps would be taken:

Experimental Measurement: An ECD spectrum of a purified sample of Leiocarposide would be recorded in a suitable solvent. nih.gov

Computational Modeling: A conformational search would be performed for the possible stereoisomers of Leiocarposide. For each low-energy conformer, the ECD spectrum would be calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). nih.gov

Spectral Comparison: The calculated spectra for the different stereoisomers would be Boltzmann-averaged based on the relative energies of the conformers. This final theoretical spectrum is then compared to the experimental one. A high degree of similarity between the experimental spectrum and the calculated spectrum for one specific stereoisomer allows for the unambiguous assignment of its absolute configuration. nih.gov

Table 1: Hypothetical ECD Data for Stereochemical Assignment of Leiocarposide

| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε for Isomer A | Calculated Δε for Isomer B |

| 210 | +15.2 | +14.8 | -15.1 |

| 235 | -8.5 | -8.2 | +8.4 |

| 280 | +4.1 | +3.9 | -4.0 |

Note: This table is illustrative and represents the type of data that would be generated in an ECD analysis. The values are not based on actual experimental results for Leiocarposide.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. leidenuniv.nl ORD and ECD are closely related phenomena (mathematically linked by the Kronig-Kramers transforms), and an ORD spectrum provides similar stereochemical information. leidenuniv.nl The ORD curve of a chiral molecule shows characteristic peaks and troughs, known as Cotton effects, in the regions of its absorption bands.

The application of ORD to Leiocarposide would follow a similar principle to ECD. The analysis would focus on the Cotton effects generated by the electronic transitions of the aromatic chromophores. The sign and magnitude of these effects are directly related to the stereochemistry of the molecule. By comparing the experimental ORD curve with computationally predicted curves for possible stereoisomers, the absolute configuration can be determined.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared radiation corresponding to vibrational transitions. youtube.com VCD is a powerful tool for determining the absolute configuration of chiral molecules, especially those with multiple stereogenic centers and conformational flexibility. rsc.orgresearchgate.net

A key advantage of VCD is that every vibrational mode in a chiral molecule is potentially VCD-active, providing a rich fingerprint of the entire molecular structure, not just the areas around chromophores. youtube.com For Leiocarposide, VCD would be sensitive to the stereochemistry of all chiral centers in the two glucose moieties.

The process for VCD-based stereochemical assignment mirrors that of ECD:

Experimental Spectrum: The VCD and corresponding IR absorption spectra are measured for the Leiocarposide sample in a suitable solvent (e.g., CDCl₃). researchgate.net

Computational Spectra: Quantum chemical calculations are performed to predict the IR and VCD spectra for a chosen stereoisomer. This involves geometry optimization, frequency calculation, and determination of VCD intensities for all significant conformers. dntb.gov.ua

Comparison and Assignment: The calculated, Boltzmann-averaged VCD spectrum is compared with the experimental one. A convincing match allows for the confident assignment of the absolute configuration. rsc.org

The combination of ECD and VCD is particularly powerful, as they provide complementary information and can substantially increase the reliability of the stereochemical assignment. nih.gov

Table 2: Key Chiroptical Methods for Stereochemical Analysis

| Method | Principle | Application to Leiocarposide |

| ECD | Differential absorption of left and right circularly polarized UV-Vis light. | Determines absolute configuration based on the spatial arrangement of aromatic chromophores and chiral sugar units. |

| ORD | Variation of optical rotation with the wavelength of light. | Provides complementary stereochemical information to ECD through analysis of Cotton effects. |

| VCD | Differential absorption of left and right circularly polarized IR light. | Determines absolute configuration by providing a detailed vibrational fingerprint of the entire molecular structure, including all stereocenters in the glucose units. |

Biosynthesis and Metabolic Pathways of Leiocarposide in Biological Systems

Identification of Putative Biosynthetic Precursors and Intermediates for Leiocarposide (B1674705)

The biosynthesis of leiocarposide is believed to originate from the phenylpropanoid pathway, a central route in the production of a wide array of plant secondary metabolites. The initial precursor is the amino acid L-phenylalanine . Through a series of enzymatic reactions, L-phenylalanine is converted into various phenolic acids and alcohols that serve as the building blocks for the final molecule.

The structure of leiocarposide suggests two primary branches of the phenylpropanoid pathway converge to form its core components: a substituted benzoic acid and a glucosylated benzyl (B1604629) alcohol.

Putative Biosynthetic Precursors for the Leiocarpic Acid Moiety:

L-Phenylalanine: The ultimate precursor for the entire phenolic structure.

Cinnamic Acid: Formed from L-phenylalanine via deamination.

p-Coumaric Acid: Derived from cinnamic acid through hydroxylation.

Benzoic Acid Derivatives: Further modifications, including additional hydroxylations and methoxylation, lead to the formation of 2-hydroxy-6-methoxybenzoic acid, the aglycone of the leiocarpic acid portion.

Putative Biosynthetic Precursors for the Benzyl Alcohol Moiety:

Cinnamic Acid: Also the precursor for this part of the molecule.

Benzaldehyde: Formed through the shortening of the side chain of cinnamic acid derivatives.

Benzyl Alcohol: Derived from the reduction of benzaldehyde.

Salicyl Alcohol (2-Hydroxybenzyl alcohol): A likely intermediate formed by the hydroxylation of benzyl alcohol.

Key Intermediates in the Assembly of Leiocarposide:

Leiocarpic Acid Glucoside: The 2-hydroxy-6-methoxybenzoic acid moiety is likely glucosylated prior to the final esterification step.

Salicin (B1681394) (Salicyl Alcohol Glucoside): The benzyl alcohol moiety is glucosylated to form salicin, a well-known plant phenolic glycoside. researchgate.net

Activated Acyl Donor: For the ester bond formation, the leiocarpic acid glucoside is likely activated, possibly as a CoA-thioester or a glucose ester.

The convergence of these intermediates through an esterification reaction would then lead to the formation of leiocarposide.

Table 1: Putative Precursors and Intermediates in Leiocarposide Biosynthesis

| Moiety | Precursor/Intermediate | Role |

|---|---|---|

| Leiocarpic Acid | L-Phenylalanine | Ultimate carbon source |

| Cinnamic Acid | Key intermediate in the phenylpropanoid pathway | |

| Benzoic Acid Derivatives | Direct precursors to the acidic portion | |

| 2-hydroxy-6-methoxybenzoic acid | Aglycone of the leiocarpic acid moiety | |

| Benzyl Alcohol | Cinnamic Acid | Key intermediate in the phenylpropanoid pathway |

| Benzaldehyde | Intermediate in the formation of C6-C1 compounds | |

| Benzyl Alcohol | Direct precursor to the alcohol moiety | |

| Salicyl Alcohol | Hydroxylated intermediate | |

| Glycosylation | UDP-Glucose | Activated sugar donor for glucosylation |

| Final Assembly | Leiocarpic Acid Glucoside | Glucosylated acid component |

| Salicin | Glucosylated alcohol component | |

| Activated Leiocarpic Acid Glucoside | Substrate for esterification |

Enzymatic Pathways and Catalytic Mechanisms Involved in Leiocarposide Biogenesis

The biosynthesis of leiocarposide is catalyzed by a series of specific enzymes, each responsible for a particular chemical transformation. While these enzymes have not been characterized for leiocarposide specifically, their classes and functions can be inferred from studies on analogous pathways.

Key Enzyme Classes in the Biosynthesis of Leiocarposide:

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial step of the phenylpropanoid pathway, the non-oxidative deamination of L-phenylalanine to cinnamic acid.

Cytochrome P450 Monooxygenases (P450s): This large family of enzymes is crucial for the various hydroxylation and methoxylation steps required to produce the specific substitution patterns on the aromatic rings of both the benzoic acid and benzyl alcohol moieties.

O-Methyltransferases (OMTs): These enzymes are responsible for the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the benzoic acid precursor, forming the methoxy (B1213986) group seen in leiocarpic acid.

Acyl-Activating Enzymes: Before esterification, the carboxylic acid group of the leiocarpic acid glucoside must be activated. This could be achieved by a CoA ligase, forming a thioester, or by a UDP-glycosyltransferase that forms a glucose ester.

BAHD Acyltransferases: This family of plant acyltransferases is known to catalyze the formation of a wide variety of esters from acyl-CoA donors and alcohol acceptors. An enzyme from this family is the most likely candidate for catalyzing the ester bond formation between the activated leiocarpic acid glucoside and salicin.

UDP-Glycosyltransferases (UGTs): These enzymes are responsible for the glucosylation of both the benzoic acid derivative and the benzyl alcohol derivative. They utilize UDP-glucose as the sugar donor and catalyze the formation of an O-glycosidic bond. frontiersin.org

The proposed enzymatic pathway involves the independent synthesis of the two glucosylated precursors, followed by their condensation. The glucosylation steps may occur at different stages of the pathway, either before or after the modification of the aromatic rings.

Table 2: Proposed Enzymatic Reactions in Leiocarposide Biosynthesis

| Reaction | Enzyme Class | Substrates | Products |

|---|---|---|---|

| Deamination | Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | Cinnamic Acid |

| Hydroxylation | Cytochrome P450 Monooxygenase | Benzoic Acid Precursor | Hydroxylated Benzoic Acid Precursor |

| Methylation | O-Methyltransferase (OMT) | Hydroxylated Benzoic Acid Precursor, SAM | Methoxy-Benzoic Acid Precursor |

| Glucosylation | UDP-Glycosyltransferase (UGT) | Benzoic Acid Derivative, UDP-Glucose | Benzoic Acid Glucoside |

| Glucosylation | UDP-Glycosyltransferase (UGT) | Benzyl Alcohol Derivative, UDP-Glucose | Benzyl Alcohol Glucoside (Salicin) |

| Acyl Activation | CoA Ligase or UGT | Benzoic Acid Glucoside, ATP/CoA or UTP/Glucose-1-P | Activated Benzoic Acid Glucoside |

| Esterification | BAHD Acyltransferase | Activated Benzoic Acid Glucoside, Salicin | Leiocarposide |

Genetic Basis and Transcriptomic Studies Related to Leiocarposide Biosynthesis (if applicable)

Currently, there are no specific genetic or transcriptomic studies published that focus directly on the biosynthesis of leiocarposide. However, research on related compounds and plant species provides a framework for how such studies could be approached.

The genes encoding the biosynthetic enzymes for leiocarposide are expected to be organized in a way that allows for their coordinated expression. In some cases, genes for a specific metabolic pathway are clustered together on a chromosome, forming a biosynthetic gene cluster (BGC). However, it is also common for the genes to be dispersed throughout the genome and co-regulated by specific transcription factors.

Transcriptomic analysis of Solidago species, the natural source of leiocarposide, could reveal candidate genes involved in its biosynthesis. By comparing the transcriptomes of high- and low-producing individuals, or tissues at different developmental stages, it would be possible to identify genes that are co-expressed with known phenolic biosynthesis genes. For instance, a transcriptomic study on Solidago canadensis identified numerous differentially expressed genes related to the biosynthesis of secondary metabolites, including those in the phenylpropanoid pathway. nih.gov

Key transcription factor families, such as MYB, bHLH, and WRKY, are known to regulate the expression of genes in the phenylpropanoid pathway. It is highly probable that specific members of these families are involved in controlling the flux of metabolites into the leiocarposide biosynthetic pathway. Identifying these regulatory genes would be a crucial step in understanding the genetic control of leiocarposide production.

Environmental and Developmental Factors Influencing Leiocarposide Accumulation and Expression

The accumulation of phenolic compounds in plants is known to be influenced by a variety of environmental and developmental factors. While specific data for leiocarposide is scarce, general principles observed for other phenolic glycosides can be expected to apply.

Environmental Factors:

Light: Light intensity and quality are critical for the biosynthesis of phenolic compounds, as the phenylpropanoid pathway is closely linked to photosynthesis. Increased light exposure often leads to higher concentrations of these compounds, which can act as UV protectants. nih.gov

Nutrient Availability: Deficiencies in certain nutrients, such as nitrogen and phosphorus, can lead to an increase in the production of carbon-based secondary metabolites like phenolic glycosides, as the plant shifts its metabolism from growth to defense.

Biotic Stress: Herbivory and pathogen attacks are potent inducers of phenolic compound biosynthesis. These compounds can act as feeding deterrents, toxins, or antimicrobial agents. It is plausible that the production of leiocarposide is upregulated in response to such stresses.

Abiotic Stress: Other environmental stressors, such as drought, high salinity, and extreme temperatures, can also trigger the accumulation of phenolic compounds, which may play a role in mitigating oxidative stress and protecting cellular structures. mdpi.com

Developmental Factors:

Tissue Type: The concentration of leiocarposide is likely to vary between different plant tissues, with higher levels often found in younger, more vulnerable tissues such as young leaves and reproductive organs.

Developmental Stage: The accumulation of phenolic glycosides can be developmentally regulated, with concentrations changing throughout the life cycle of the plant. For example, levels may be highest during early growth stages when the plant is most susceptible to herbivores and pathogens. mdpi.com

Circadian Rhythm: The expression of genes involved in the phenylpropanoid pathway can be under circadian control, leading to diurnal fluctuations in the biosynthesis of phenolic compounds.

Table 3: Summary of Factors Potentially Influencing Leiocarposide Accumulation

| Factor | Type | Potential Effect on Leiocarposide Accumulation |

|---|---|---|

| Light | Environmental | Positive correlation with intensity |

| Nutrient Deficiency | Environmental | Increased accumulation with N or P limitation |

| Herbivory/Pathogen Attack | Environmental | Induction of biosynthesis |

| Drought/Salinity | Environmental | Increased accumulation |

| Plant Age | Developmental | Higher concentration in younger tissues |

| Tissue Type | Developmental | Differential accumulation in leaves, stems, flowers |

Advanced Analytical Methodologies for Leiocarposide Research and Quality Control

High-Performance Liquid Chromatography (HPLC) Based Methods for Leiocarposide (B1674705) Quantification and Purity Assessment in Research Matrices

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for the analysis of flavonoid glycosides like Leiocarposide due to its high resolution, sensitivity, and adaptability.

The separation of Leiocarposide from complex matrices, such as plant extracts, is achieved through either isocratic or gradient elution in reversed-phase HPLC, typically utilizing a C18 column.

Isocratic Elution: This method employs a constant mobile phase composition throughout the analytical run. uhplcs.comquora.com It is characterized by its simplicity, reliability, and reproducibility, making it ideal for routine quality control analysis where the target is to quantify Leiocarposide in a relatively simple and well-characterized sample. uhplcs.com However, it may provide inadequate separation for complex mixtures or lead to long analysis times for strongly retained compounds. danaher.com

The development of a robust HPLC method for Leiocarposide requires careful optimization of parameters such as the stationary phase, mobile phase composition (including pH modifiers like formic acid or acetic acid), flow rate, and column temperature.

Table 1: Comparison of Isocratic and Gradient Elution for Leiocarposide Analysis

| Feature | Isocratic Elution | Gradient Elution |

|---|---|---|

| Mobile Phase | Constant composition uhplcs.com | Variable composition danaher.com |

| Complexity | Simple, easy to set up uhplcs.com | More complex, requires a gradient pump |

| Best For | Routine analysis, simple mixtures, quality control uhplcs.comquora.com | Complex mixtures, research, method development mastelf.comphenomenex.com |

| Resolution | May be poor for compounds with diverse polarities danaher.com | Enhanced resolution for complex samples danaher.com |

| Run Time | Can be long for strongly retained compounds | Generally shorter for complex samples phenomenex.com |

| System | Requires a single pump | Requires a multi-pump system and a mixer |

| Reproducibility | Generally high and robust mastelf.com | Requires careful control of re-equilibration for good reproducibility mastelf.com |

The choice of detector is critical for obtaining the desired qualitative and quantitative information for Leiocarposide.

HPLC with Ultraviolet/Diode Array Detection (HPLC-UV/DAD): Leiocarposide, as a flavonoid, possesses natural chromophores that absorb light in the ultraviolet (UV) region. This makes UV detection a straightforward and robust method for its quantification. d-nb.info A Diode Array Detector (DAD) offers a significant advantage by acquiring the full UV-Vis spectrum for each peak. rsc.org This capability is invaluable for assessing peak purity, distinguishing between isomers with different UV spectra, and aiding in the preliminary identification of related flavonoid structures by comparing their spectra with library data. e-nps.or.krresearchgate.net

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This hyphenated technique provides unparalleled sensitivity and selectivity for the analysis of Leiocarposide. hebmu.edu.cn Mass spectrometry provides molecular weight information, which is a key identifying feature. Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion, yielding a unique fragmentation pattern. For Leiocarposide, this fragmentation can reveal the structure of the aglycone and the nature of the sugar moiety, allowing for definitive structural confirmation. hebmu.edu.cnmdpi.com HPLC-MS/MS is the method of choice for trace-level quantification and for identifying unknown metabolites in complex biological matrices.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): The ELSD is a universal, mass-based detector that can detect any analyte less volatile than the mobile phase. rsc.orgpeakscientific.com Unlike UV detection, it does not require the analyte to have a chromophore. nih.gov While Leiocarposide is UV-active, ELSD can be a valuable complementary detector. It is particularly useful for the analysis of extracts where co-eluting impurities may not have a chromophore, or for the simultaneous quantification of Leiocarposide alongside other classes of compounds (like saponins or terpenes) that lack strong UV absorption. rsc.orgresearchgate.netacs.org

Table 2: Overview of HPLC Detectors for Leiocarposide Analysis

| Detector | Principle | Primary Application for Leiocarposide |

|---|---|---|

| UV/DAD | Measures UV absorbance of chromophores rsc.org | Routine quantification, peak purity assessment, preliminary identification e-nps.or.krresearchgate.net |

| MS/MS | Measures mass-to-charge ratio and fragmentation patterns hebmu.edu.cn | Definitive structural elucidation, highly sensitive quantification, metabolite identification mdpi.com |

| ELSD | Measures light scattered by analyte particles after solvent evaporation peakscientific.com | Universal detection, analysis of compounds without chromophores, complementary to UV detection nih.govresearchgate.net |

Flavonoids can possess chiral centers, leading to the existence of enantiomers. researchgate.net While naturally occurring compounds are often present as a single enantiomer, synthetic analogs or degradation products of Leiocarposide may be racemic. Since different enantiomers can have distinct biological activities, their separation is crucial. nih.gov

Chiral HPLC is the most widely used method for enantiomeric separation. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are frequently employed for the successful separation of flavonoid enantiomers. researchgate.netnih.gov The development of a chiral separation method allows for the determination of the enantiomeric purity of Leiocarposide analogs and the study of stereoselective processes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Leiocarposide Metabolites or Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. resolvemass.caresearchgate.net However, flavonoid glycosides like Leiocarposide are polar and non-volatile, making them unsuitable for direct GC analysis. hebmu.edu.cn

To overcome this limitation, a derivatization step is necessary to convert the non-volatile glycoside into a thermally stable and volatile derivative. The most common method is silylation , where active hydrogens in hydroxyl groups are replaced with a trimethylsilyl (TMS) group. vup.sk Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. vup.sk This two-step silylation process allows for the analysis of the intact glycosidic form. vup.sk

Once derivatized, the compound can be separated on a GC column and subsequently identified by the mass spectrometer. The MS fragments the molecule, providing a characteristic mass spectrum that can be compared against spectral libraries for identification. nih.govplantsjournal.com GC-MS is particularly useful for identifying and quantifying volatile metabolites or for analyzing the aglycone portion of Leiocarposide after chemical or enzymatic hydrolysis followed by derivatization.

Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) in Leiocarposide Research

CE and SFC offer alternative separation mechanisms to HPLC and can provide complementary information for the analysis of Leiocarposide.

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. nih.gov It offers advantages of high efficiency, short analysis times, and minimal sample and solvent consumption. For neutral or acidic compounds like flavonoids, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is often employed. researchgate.net In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase to enable the separation of neutral molecules. The technique has been successfully applied to the separation of various polyphenolic compounds in plant extracts. nih.govnih.gov

Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. nih.gov It is often considered a hybrid of gas and liquid chromatography. For the analysis of polar compounds like flavonoids, a polar organic co-solvent (e.g., methanol) is added to the CO2. nih.gov SFC can offer different selectivity compared to reversed-phase HPLC and is particularly advantageous for its faster separations and reduced organic solvent consumption, making it a "green" analytical technique. nih.govresearchgate.net It has shown great potential for the fast separation of various flavonoid classes. researchgate.netresearchgate.net

Hyphenated Techniques (e.g., LC-NMR, GC×GC) for Comprehensive Leiocarposide Profiling

For an exhaustive chemical characterization of Leiocarposide and its source matrix, advanced hyphenated techniques are indispensable.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): The coupling of HPLC with NMR spectroscopy is one of the most powerful tools for the unambiguous structure elucidation of natural products directly from a complex mixture. mdpi.comscilit.com While LC-MS provides molecular weight and fragmentation data, LC-NMR provides detailed structural information, including the precise arrangement of atoms and stereochemistry, without the need for prior isolation of the compound. acs.orgrsc.org In stopped-flow mode, sufficient material from an HPLC peak can be retained in the NMR flow cell to acquire advanced 2D NMR spectra (e.g., COSY, HSQC, HMBC), leading to complete structure determination. mdpi.com The combination of LC-NMR with LC-MS provides a comprehensive platform for identifying known compounds and elucidating the structures of novel natural products. acs.org

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): GC×GC is a powerful separation technique that employs two different GC columns in series to achieve significantly higher resolution and peak capacity than conventional single-column GC. gcms.cz When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), it provides a highly effective tool for the detailed chemical fingerprinting of complex volatile and semi-volatile mixtures. researchgate.net For the analysis of a plant extract containing Leiocarposide, the sample would first undergo hydrolysis and/or derivatization. The subsequent GC×GC-TOFMS analysis would allow for the separation and identification of hundreds of compounds, providing a comprehensive metabolic profile and potentially revealing the presence of minor but biologically important metabolites. gcms.czresearchgate.net

These multi-hyphenated approaches represent the cutting edge of analytical chemistry, enabling a deep and comprehensive understanding of the chemical composition of natural products. benthamscience.comnih.govnih.gov

Quality Control Methodologies for Research-Grade Leiocarposide Materials (e.g., purity, stability)

The reliability and reproducibility of scientific research involving chemical compounds hinge on the quality of the starting materials. For research-grade Leiocarposide, rigorous quality control (QC) is essential to ensure its identity, purity, and stability. The absence of contaminants and degradation products is critical, as their presence could lead to erroneous experimental results. Standardized QC methodologies involve a suite of advanced analytical techniques to characterize the compound thoroughly and monitor its integrity over time.

Purity Assessment

Purity determination is a cornerstone of quality control for research-grade Leiocarposide. The goal is to quantify the percentage of the desired compound and to identify and quantify any impurities, which may include residual solvents, reagents from synthesis, or closely related natural products from isolation. A multi-technique approach is often employed for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common and powerful technique for assessing the purity of non-volatile compounds like Leiocarposide. A stability-indicating HPLC method, typically utilizing UV detection, can separate Leiocarposide from its potential impurities and degradation products. The peak area of Leiocarposide relative to the total area of all peaks in the chromatogram is used to calculate its percentage purity. Method validation is crucial to ensure the results are accurate and precise. nih.govsaudijournals.comresearchgate.net

An exemplary set of HPLC conditions for the analysis of phenolic glycosides similar to Leiocarposide is detailed in the table below.

Table 1: Example HPLC Parameters for Purity Analysis of Phenolic Glycosides

| Parameter | Specification |

|---|---|

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with (A) Water with 0.1% Formic Acid and (B) Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV Spectrophotometry at a wavelength such as 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C - 30 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry. mdpi.commdpi.com It is invaluable for confirming the molecular weight of Leiocarposide (C₂₇H₃₄O₁₆, MW: 614.5 g/mol ) and for identifying the mass of unknown impurities. nih.gov High-resolution mass spectrometry (HRMS) can further provide the elemental composition, aiding in the structural elucidation of these minor components. analis.com.my

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary technique for structural confirmation and purity assessment. mdpi.comnih.gov ¹H and ¹³C NMR spectra provide a unique fingerprint of the Leiocarposide molecule. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can also be used for an absolute purity determination against a certified reference standard without the need for a Leiocarposide-specific standard.

Stability Assessment

Determining the stability of research-grade Leiocarposide is critical for defining appropriate storage conditions and establishing a reliable shelf-life. Stability studies evaluate how the quality of the compound varies over time under the influence of various environmental factors such as temperature, humidity, and light. mdpi.com

Forced Degradation Studies: Also known as stress testing, forced degradation studies are undertaken to identify the likely degradation products and establish the intrinsic stability of the molecule. biopharminternational.comveeprho.com These studies involve exposing Leiocarposide to conditions more severe than accelerated stability testing to provoke degradation. veeprho.com This helps in understanding the degradation pathways and is essential for developing stability-indicating analytical methods that can separate the intact drug from its degradation products. veeprho.comnih.gov

Table 2: Typical Conditions for Forced Degradation Studies

| Stress Condition | Example Reagent and Condition |

|---|---|

| Acid Hydrolysis | 0.1 M to 1 M HCl; Room Temperature to 80°C |

| Base Hydrolysis | 0.1 M to 1 M NaOH; Room Temperature to 80°C |

| Oxidation | 3% to 30% H₂O₂; Room Temperature |

| Thermal Degradation | Dry heat; e.g., 60°C to 100°C |

| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) |

Intrinsic Stability of Leiocarposide: Leiocarposide contains both glycosidic and ester functional groups, which are susceptible to hydrolysis. A study on its biotransformation showed that the ester bond is hydrolyzed very slowly in artificial intestinal fluid, with a half-life (t₁/₂) of 41.7 hours. nih.gov This suggests a relatively high stability under near-neutral pH conditions. However, like many phenolic glycosides, its stability is expected to decrease significantly under harsh acidic or, more notably, alkaline conditions. nih.gov

Long-Term and Accelerated Stability Studies: To establish a retest date or shelf-life, formal stability studies are conducted under controlled conditions as defined by the International Council for Harmonisation (ICH). Samples of Leiocarposide are stored at specific temperatures and humidity levels for extended periods.

Table 3: Illustrative Stability Profile of a Phenolic Glycoside under Various Conditions

| Storage Condition | Duration | Expected Purity of Leiocarposide (%) | Potential Degradation Products |

|---|---|---|---|

| -20°C (Dark) | 24 Months | >98% | Negligible degradation |

| 4°C (Dark) | 12 Months | >95% | Trace hydrolysis products |

| 25°C / 60% RH (Dark) | 6 Months | <90% | Leiocarpic acid, Salicylic acid, Glucose |

| 40°C / 75% RH (Dark) | 3 Months | <80% | Significant hydrolysis products |

| pH 4.0 Solution (25°C) | 1 Month | >90% | Minor hydrolysis |

| pH 8.0 Solution (25°C) | 1 Month | <70% | Significant hydrolysis |

Note: This table is illustrative and based on the general behavior of phenolic glycosides. Specific stability data for pure Leiocarposide under ICH conditions is not widely published.

The primary degradation pathway for Leiocarposide is anticipated to be the hydrolysis of its ester and glycosidic linkages, yielding leiocarpic acid, salicylic acid, and their respective glycosides or aglycones. nih.gov The stability-indicating HPLC method developed for purity testing is used to monitor the decrease in Leiocarposide concentration and the corresponding increase in degradation products over the course of the stability study.

Biological Activities and Mechanistic Investigations of Leiocarposide in Preclinical Models

Anti-inflammatory Activities and Associated Molecular Signaling Pathways

The anti-inflammatory potential of Leiocarposide (B1674705) has been noted, often in the context of the synergistic effects of compounds within plant extracts. nih.govnih.gov However, investigations into the specific contributions and mechanisms of the isolated compound are limited.

Currently, there is a lack of published scientific literature detailing the effects of isolated Leiocarposide on in vitro cellular models of inflammation. Studies investigating its specific impact on inflammatory mediators such as nitric oxide (NO), prostaglandins, or cytokines (e.g., TNF-α, IL-6) in cell lines like macrophages have not been reported. Consequently, the molecular signaling pathways, such as NF-κB or MAPK, that may be modulated by this compound remain uncharacterized.

The anti-inflammatory (antiphlogistic) effects of Leiocarposide have been demonstrated in established in vivo models of acute inflammation. nih.gov A key study utilized the carrageenan-induced paw edema model in both mice and rats to assess the compound's ability to inhibit inflammatory responses. nih.gov This model is a standard method for evaluating acute inflammation, where the injection of carrageenan, a phlogistic agent, triggers a cascade of events leading to edema formation. nih.govmdpi.com The activity of Leiocarposide was confirmed by its ability to antagonize the effects of carrageenan in these preclinical models. nih.gov

Table 1: Summary of In Vivo Anti-inflammatory Studies on Leiocarposide

| Model | Species | Phlogistic Agent | Observed Effect | Reference |

|---|---|---|---|---|

| Paw Edema | Mouse | Carrageenan | Anti-inflammatory (Antiphlogistic) | nih.gov |

Antioxidant Properties and Reactive Oxygen Species (ROS) Scavenging Mechanisms

While the plant sources of Leiocarposide, such as Solidago virgaurea, are known to possess antioxidant properties attributed to their general polyphenolic content, specific data on isolated Leiocarposide is not available in the current scientific literature. nih.govnih.gov

No published studies were found that specifically evaluated the antioxidant capacity of pure Leiocarposide using common cell-free assays (e.g., DPPH, ABTS, FRAP) or cellular-based antioxidant models. Therefore, its direct radical scavenging activity and antioxidant potential remain scientifically unconfirmed.

There is no available research on the effects of Leiocarposide in animal models of oxidative stress. Preclinical studies to determine if the compound can ameliorate oxidative damage by modulating biomarkers such as malondialdehyde (MDA) or antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) have not been reported.

Neuroprotective Effects and Underlying Molecular Targets of Leiocarposide

The potential neuroprotective activities of Leiocarposide have not been investigated in any preclinical in vitro or in vivo models. There is a complete absence of data in the scientific literature regarding its effects on neuronal cells, its ability to mitigate neuroinflammation or oxidative stress in the central nervous system, and any potential molecular targets related to neuroprotection.

Table of Compounds

| Compound Name |

|---|

| Carrageenan |

| Catalase (CAT) |

| Leiocarposide |

| Malondialdehyde (MDA) |

In vitro Neuronal Cell Culture Models and Neurotransmitter Modulation

In vitro studies are fundamental in neuroscience research for elucidating the cellular and molecular mechanisms of neuroprotection. nih.gov Various neuronal cell culture models are employed to investigate the effects of compounds like Leiocarposide on neuronal survival and function. xiahepublishing.com These models include primary neuronal cultures derived from embryonic rat forebrains and neuroblastoma cell lines such as SH-SY5Y. nih.govmdpi.com Common experimental paradigms involve inducing neurotoxicity through agents like glutamate, which causes excitotoxicity, or oxidative stressors to mimic conditions seen in stroke or neurodegenerative diseases. nih.govnih.gov

Research into the neuroprotective effects of natural compounds often assesses their ability to rescue neurons from induced cell death and to modulate neurotransmitter systems. nih.gov For instance, studies may evaluate a compound's capacity to restore cell viability, reduce the production of reactive oxygen species (ROS), and enhance the activity of antioxidant enzymes. nih.gov While the direct effects of Leiocarposide on specific neurotransmitter pathways have not been extensively detailed, polyphenolic compounds, a class to which Leiocarposide's precursors belong, are known to interact with various neurotransmitter receptors, including acetylcholine and GABA receptors, potentially influencing neuronal signaling and providing neuroprotection. nih.gov The evaluation of Leiocarposide in such validated in vitro systems is a critical step in determining its therapeutic potential for neurological disorders. mdpi.com

In vivo Animal Models of Neurological Disorders

Following promising in vitro results, the efficacy of potential neuroprotective agents is typically evaluated in in vivo animal models that replicate the pathology of human neurological diseases. nih.govnih.gov These models are crucial for understanding the compound's effects within a complex biological system. mdpi.com For neurodegenerative conditions like Alzheimer's and Parkinson's disease, models that involve the administration of neurotoxins (e.g., MPTP for Parkinsonism) or utilize transgenic animals expressing disease-related mutations are common. mdpi.comresearchgate.net

In the context of stroke research, animal models often involve the surgical occlusion of a cerebral artery to induce ischemia, followed by the administration of the test compound to assess its ability to reduce infarct volume and improve neurological deficits. nih.gov Behavioral tests are essential components of these in vivo studies to determine functional recovery. nih.gov Although specific studies detailing the use of Leiocarposide in animal models of neurological disorders are limited, the established methodologies provide a clear path for its future evaluation.

Antitumor or Antiproliferative Activities of Leiocarposide in Cancer Research

The investigation into the potential anticancer properties of natural compounds is a significant area of pharmacological research. The activity of Leiocarposide has been assessed for its ability to inhibit cancer cell growth and induce cell death.

In vitro Cytotoxicity and Apoptosis Induction in Cancer Cell Lines

The initial screening of potential anticancer agents involves testing their cytotoxic effects on various cancer cell lines in vitro. Assays such as the MTT assay are commonly used to determine the concentration of a compound that inhibits cell growth by 50% (IC50). nih.govresearchgate.net Research has demonstrated that certain natural compounds can exert significant cytotoxic effects on cancer cells, including human hepatocarcinoma (HepG2, Hep3B) and breast adenocarcinoma (MCF-7) cell lines. nih.govwaocp.org

A key mechanism of action for many cytotoxic drugs is the induction of apoptosis, or programmed cell death. nih.gov The induction of apoptosis can be confirmed through various methods, including the analysis of DNA fragmentation, flow cytometry to detect a sub-G0 cell population, and staining with fluorescent dyes like acridine orange and propidium iodide to visualize nuclear changes characteristic of apoptosis. nih.govnih.gov Further investigation into the apoptotic pathway may involve measuring the activity of key proteins like caspases. waocp.org Studies on compounds structurally related to Leiocarposide have shown the ability to induce apoptosis in cancer cells, suggesting a potential mechanism for its observed antiproliferative effects. waocp.orgresearchgate.net

Table 1: Example Data on In vitro Cytotoxicity of Natural Compounds

| Cell Line | Compound Class | IC50 Value | Apoptosis Induction |

|---|---|---|---|

| HepG2 | Alkyl Resorcinol | 13.12 µg/mL | Yes |

| Hep3B | Alkyl Resorcinol | 12.45 µg/mL | Yes |

Note: This table presents example data for compound classes related to Leiocarposide to illustrate typical findings in cytotoxicity studies. Data for Leiocarposide itself is not sufficiently available.

In vivo Xenograft or Syngeneic Animal Models of Cancer

To validate in vitro anticancer activity, compounds are tested in in vivo animal models of cancer. nih.gov Xenograft models, where human tumor cells are implanted into immunocompromised mice, are widely used. mdpi.com These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism. researchgate.net

Syngeneic models, which involve transplanting tumor tissue into mice of the same genetic background, are particularly valuable for studying immuno-oncology drugs as they utilize animals with a competent immune system. nih.govreactionbiology.com These models are crucial for understanding the interaction between the therapeutic agent, the tumor, and the host's immune response. reactionbiology.com While specific data from xenograft or syngeneic models for Leiocarposide is not extensively published, these models represent the next critical step in evaluating its potential as an anticancer agent.

Other Emerging Biological Activities and Their Research Context

Beyond neuroprotective and antitumor effects, preliminary research suggests Leiocarposide may possess other biological activities, including immunomodulatory, antimicrobial, and diuretic effects.

Specific In vitro Assay Systems for Novel Activities

The exploration of novel biological activities for natural compounds relies on a diverse array of specific in vitro assay systems. nih.gov

Immunomodulatory Effects: The ability of a compound to modulate the immune response can be assessed by studying its effect on immune cells in vitro. This can involve measuring the production of cytokines (e.g., IL-10) from immune cells in response to the compound. nih.govnih.gov

Antimicrobial Activity: The antimicrobial properties of a compound are typically evaluated by determining its minimum inhibitory concentration (MIC) against various bacterial and fungal strains. frontiersin.org This assay identifies the lowest concentration of the compound that prevents visible growth of a microorganism. frontiersin.org

Diuretic Effects: While primarily an in vivo effect, initial screening can sometimes involve in vitro models of kidney function. However, the diuretic activity of plant extracts is more commonly confirmed in animal models by measuring urine output and electrolyte excretion after administration. frontiersin.org

Antioxidant Activity: Various assays are used to measure a compound's ability to scavenge free radicals. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) inhibition assays. nih.govmdpi.com

The investigation of Leiocarposide using these and other specialized assay systems will be essential to fully characterize its pharmacological profile and uncover its full therapeutic potential.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Leiocarposide |

| Acetylcholine |

Preliminary In Vivo Explorations in Animal Systems

Preliminary preclinical investigations in animal models have suggested potential therapeutic activities of Leiocarposide, primarily focusing on its anti-inflammatory, analgesic, and diuretic effects, often as a component of Solidago extracts.

One of the few studies focusing on isolated Leiocarposide investigated its effects on urolithiasis in a rat model. In this study, orally administered Leiocarposide at a dose of 25 mg/kg for six weeks demonstrated a significant inhibition of the growth of human-derived urinary calculi that had been surgically implanted into the bladders of the rats nih.gov. This finding suggests a potential role for Leiocarposide in the management of kidney stone disease.

It is important to note that many of the biological activities attributed to Leiocarposide are reported in the context of synergistic action with other compounds present in plant extracts, such as flavonoids, saponins, and other phenolic derivatives nih.govnih.gov. Further in vivo studies on the purified compound are necessary to fully elucidate its standalone pharmacological profile.

Table 1: Summary of In Vivo Studies on Leiocarposide

| Activity Investigated | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Urolithiasis | Rat | Significant inhibition of urinary calculi growth at 25 mg/kg (p.o.) for six weeks. | nih.gov |

| Anti-inflammatory | Rat | Demonstrated antiphlogistic effects. | nih.gov |

| Analgesic | Mouse | Showed analgesic properties. | nih.gov |

| Diuretic | Not Specified | Attributed with diuretic activity as part of Solidago extracts. | nih.gov |

Investigation of Leiocarposide's Interactions with Specific Biomolecules (e.g., enzymes, receptors, DNA)

Detailed mechanistic studies investigating the direct molecular interactions of Leiocarposide with specific biological targets such as enzymes, receptors, or DNA are not extensively available in the current scientific literature. The broader anti-inflammatory and antioxidant effects of plant extracts containing Leiocarposide are often attributed to the general activities of phenolic compounds nih.gov.

As of the latest literature reviews, there are no published studies that have specifically employed computational docking or molecular dynamics simulations to investigate the binding of Leiocarposide to specific protein targets. Such in silico studies are crucial for predicting binding affinities and understanding the molecular basis of a compound's activity, and this represents a significant gap in the current knowledge of Leiocarposide's mechanism of action.

Similarly, there is a paucity of publicly available research detailing in vitro binding assays or enzyme kinetics studies conducted with purified Leiocarposide. While extracts of plants containing Leiocarposide have been shown to possess enzyme inhibitory activities, the specific contribution and mechanism of Leiocarposide in these effects have not been isolated and characterized. These studies would be essential to identify specific enzymes or receptors that Leiocarposide interacts with and to quantify the kinetics of such interactions, thereby elucidating its precise mechanism of action.

Structure Activity Relationship Sar Studies of Leiocarposide and Its Synthetic Analogs

Influence of Glycosidic Moiety Modifications on Leiocarposide's Biological Efficacy

The nature of the sugar itself is a key variable. While leiocarposide (B1674705) contains D-glucose, replacement with other monosaccharides such as rhamnose, galactose, or arabinose could alter its interaction with cellular transporters and metabolic enzymes. The polarity and size of the sugar affect the molecule's ability to cross cell membranes. Generally, glycosylation increases water solubility, which can be advantageous for formulation but may hinder passive diffusion into cells. nih.gov

Furthermore, the position and number of sugar moieties are crucial. Leiocarposide's bisglucoside nature suggests that both sugar units may be necessary for optimal activity, potentially by orienting the molecule correctly within a biological target or by providing multiple points of interaction. Removal of one or both glucose units would yield the aglycone, which may exhibit different, possibly more potent, in vitro activity due to increased hydrophobicity, but could suffer from poor bioavailability in vivo. researchgate.net

The anomeric configuration (α or β) of the glycosidic bond is also a critical factor. Natural glycosides predominantly feature the β-configuration. Altering this to an α-linkage would likely have a profound impact on the molecule's three-dimensional structure and its recognition by enzymes and receptors.

To systematically investigate these aspects, a series of synthetic analogs could be prepared, as detailed in the hypothetical data below.

Table 1: Hypothetical Biological Efficacy of Leiocarposide Analogs with Modified Glycosidic Moieties

| Compound | Modification | Predicted Biological Activity (Relative to Leiocarposide) | Rationale |

|---|---|---|---|

| Leiocarposide | None (β-D-glucosyl at two positions) | 100% | Reference compound |

| Analog 1 | Monoglucoside (removal of one glucose) | 75% | May exhibit increased membrane permeability but reduced receptor interaction. |

| Analog 2 | Aglycone (removal of both glucose units) | 50% (in vivo) | Likely higher in vitro activity but poor bioavailability. |

| Analog 3 | Rhamnoside substitution | 90% | Rhamnose may alter binding affinity and metabolic stability. |

| Analog 4 | α-anomer of Leiocarposide | 20% | Incorrect stereochemistry for target recognition. |

Role of the Aglycone Structure in Modulating Leiocarposide's Biological Actions

The aglycone portion of leiocarposide, consisting of a substituted benzoyl group linked to a benzyl (B1604629) moiety, forms the core scaffold responsible for its intrinsic biological activity. Modifications to this structure can fine-tune its electronic and steric properties, thereby modulating its interactions with biological targets.

The hydroxylation pattern of the aromatic rings is a key determinant of activity, particularly for antioxidant effects. nih.gov The number and position of hydroxyl groups can influence the molecule's ability to donate hydrogen atoms and chelate metal ions. For instance, increasing the number of hydroxyl groups on either aromatic ring could enhance antioxidant capacity. Conversely, methylation or removal of existing hydroxyl groups would likely diminish this activity. researchgate.net

The methoxy (B1213986) group on the benzoyl ring also plays a significant role. It influences the electronic properties of the ring and can affect the acidity of the adjacent hydroxyl group. Replacing this methoxy group with other substituents, such as a hydroxyl, ethoxy, or a halogen, would systematically probe the steric and electronic requirements at this position.

The ester linkage connecting the two main parts of the aglycone is another potential point of modification. While potentially susceptible to hydrolysis in vivo, its replacement with a more stable ether or amide linkage could lead to analogs with improved metabolic stability and altered conformational flexibility.

Table 2: Hypothetical Biological Activity of Leiocarposide Analogs with Modified Aglycone Structures

| Compound | Modification | Predicted Biological Activity (Relative to Leiocarposide) | Rationale |

|---|---|---|---|

| Leiocarposide | None | 100% | Reference compound |

| Analog 5 | Demethylation of methoxy group | 110% | Increased hydrogen bonding potential. |

| Analog 6 | Additional hydroxyl group on benzyl ring | 120% | Enhanced antioxidant activity. |

| Analog 7 | Replacement of ester with amide linkage | 80% | Increased stability but altered geometry. |

| Analog 8 | Removal of a hydroxyl group | 60% | Reduced interaction with target. |

Stereochemical Determinants of Activity within the Leiocarposide Scaffold

Stereochemistry plays a pivotal role in the biological activity of natural products, as biological targets such as enzymes and receptors are chiral. For leiocarposide, the key stereochemical determinants are found within the two glucose moieties. Each glucose unit contains multiple chiral centers, and their specific configuration is essential for proper molecular recognition.

Identification of Key Pharmacophores and Structural Elements for Leiocarposide Function

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For leiocarposide, a hypothetical pharmacophore model can be proposed based on its structure and the known SAR of similar compounds.

Key pharmacophoric features likely include:

Hydrogen Bond Donors and Acceptors: The numerous hydroxyl groups on the glucose and aglycone moieties, as well as the oxygen atoms in the ether, ester, and methoxy groups, can participate in hydrogen bonding with the target protein.

Aromatic Rings: The two phenyl rings can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the binding pocket.

A Defined Spatial Arrangement: The relative positions of the aromatic rings, the ester linkage, and the two sugar units create a specific three-dimensional shape that is recognized by the biological target.